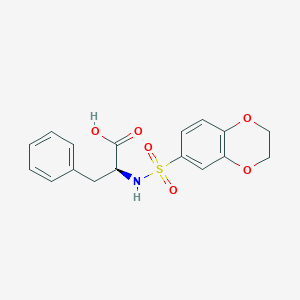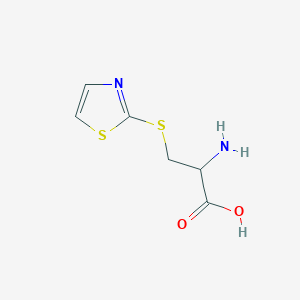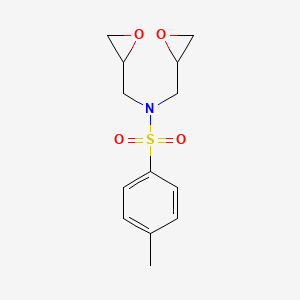![molecular formula C14H13F2N B12087989 1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)
1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine, also known by its chemical formula C12H9F2N, is a compound with the following structure:
Structure:C12H9F2N
This compound features a biphenyl core with two fluorine atoms substituted at the 3’ and 4’ positions. The amino group (NH2) is attached to the ethyl chain
Preparation Methods
Synthetic Routes
The synthesis of 1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine involves several steps. One common approach is via nucleophilic aromatic substitution (SNAr) reactions. Here are the key steps:
-
Halogenation of Biphenyl:
- Start with 1,1’-biphenyl.
- Introduce fluorine atoms at the desired positions (3’ and 4’) using halogenation (e.g., using N-fluorobenzenesulfonimide or other fluorinating agents).
-
Reductive Amination:
- React the halogenated biphenyl with ethylamine (NH2CH2CH3) under reductive conditions.
- The amino group replaces one of the fluorine atoms, yielding 1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine.
Industrial Production
Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods. specific industrial processes may not be widely documented due to proprietary information.
Chemical Reactions Analysis
1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine can undergo various reactions:
Oxidation: It may be oxidized to form corresponding imines or amides.
Reduction: Reduction of the amino group can yield secondary amines.
Substitution: Further substitution reactions can modify the biphenyl core.
Common reagents include reducing agents (e.g., NaBH4), oxidizing agents (e.g., KMnO4), and Lewis acids (e.g., AlCl3).
Scientific Research Applications
Chemistry:
- Used as a building block for designing novel organic materials.
- Investigated for its photophysical properties (fluorescence, phosphorescence).
Biology and Medicine:
- Potential as a ligand for drug discovery (e.g., targeting G protein-coupled receptors).
- Studied for its interactions with biological macromolecules.
Industry:
- Used in the synthesis of functional materials (e.g., liquid crystals, OLEDs).
Mechanism of Action
The exact mechanism of action for 1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine depends on its specific application. It likely interacts with cellular receptors, enzymes, or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
- 4,4’-Difluorobiphenyl (C12H8F2): Lacks the amino group.
- N-ethyl-ethanamine (C4H11N): A simpler amine compound .
Properties
Molecular Formula |
C14H13F2N |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-[4-(3,4-difluorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H13F2N/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15)14(16)8-12/h2-9H,17H2,1H3 |
InChI Key |
XOSQWPLOVJNYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt](/img/structure/B12087929.png)
![3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B12087931.png)




![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)


![2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12087980.png)
![4-[(2-Methylpiperidin-3-yl)amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12087981.png)
